4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves several stepsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol can be compared to other triazole derivatives, such as:
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of the isobutyl and morpholinyl groups, leading to different chemical and biological properties.
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiol: The phenyl and methyl groups confer distinct reactivity and applications compared to the isobutyl and morpholinyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylpropyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4OS/c1-8(2)7-14-9(11-12-10(14)16)13-3-5-15-6-4-13/h8H,3-7H2,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSOXGBVEZXIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=S)NN=C1N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142662 |
Source
|
Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-73-7 |
Source
|
Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847783-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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